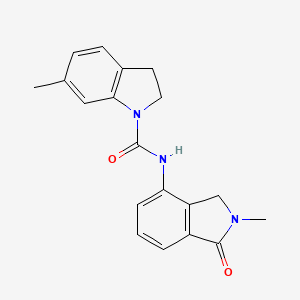![molecular formula C16H20N4O2 B7429839 N-[3-(aminomethyl)cyclopentyl]-2-methyl-8-nitroquinolin-4-amine](/img/structure/B7429839.png)
N-[3-(aminomethyl)cyclopentyl]-2-methyl-8-nitroquinolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(aminomethyl)cyclopentyl]-2-methyl-8-nitroquinolin-4-amine, also known as CXCR4 antagonist AMD3100, is a synthetic small molecule that has been widely used in scientific research. This compound is a potent and selective inhibitor of CXCR4, a chemokine receptor that plays a crucial role in various physiological and pathological processes.
作用机制
N-[3-(aminomethyl)cyclopentyl]-2-methyl-8-nitroquinolin-4-amine acts as a competitive antagonist of N-[3-(aminomethyl)cyclopentyl]-2-methyl-8-nitroquinolin-4-amine, by binding to the receptor and preventing the binding of CXCL12. This leads to the inhibition of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival, proliferation, and migration. The inhibition of N-[3-(aminomethyl)cyclopentyl]-2-methyl-8-nitroquinolin-4-amine signaling by N-[3-(aminomethyl)cyclopentyl]-2-methyl-8-nitroquinolin-4-amine has been shown to induce apoptosis and inhibit cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
N-[3-(aminomethyl)cyclopentyl]-2-methyl-8-nitroquinolin-4-amine has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, this compound has been shown to inhibit cell proliferation, induce apoptosis, and inhibit cell migration and invasion. In addition, N-[3-(aminomethyl)cyclopentyl]-2-methyl-8-nitroquinolin-4-amine has been shown to enhance the efficacy of chemotherapy and radiation therapy, by sensitizing cancer cells to these treatments. In other diseases, such as HIV and cardiovascular diseases, this compound has been shown to inhibit viral replication and reduce inflammation, respectively.
实验室实验的优点和局限性
N-[3-(aminomethyl)cyclopentyl]-2-methyl-8-nitroquinolin-4-amine has several advantages for lab experiments. Firstly, this compound is a potent and selective N-[3-(aminomethyl)cyclopentyl]-2-methyl-8-nitroquinolin-4-amine antagonist, which allows for specific targeting of N-[3-(aminomethyl)cyclopentyl]-2-methyl-8-nitroquinolin-4-amine signaling pathways. Secondly, the synthesis method for this compound has been optimized to achieve high yields and purity of the final product. However, there are also limitations for lab experiments using N-[3-(aminomethyl)cyclopentyl]-2-methyl-8-nitroquinolin-4-amine. Firstly, this compound is relatively expensive and may not be readily available in some labs. Secondly, the effects of this compound on different cell types and experimental conditions may vary, which requires careful optimization of experimental protocols.
未来方向
There are several future directions for research on N-[3-(aminomethyl)cyclopentyl]-2-methyl-8-nitroquinolin-4-amine. Firstly, further studies are needed to investigate the role of N-[3-(aminomethyl)cyclopentyl]-2-methyl-8-nitroquinolin-4-amine in various diseases, and the potential therapeutic applications of N-[3-(aminomethyl)cyclopentyl]-2-methyl-8-nitroquinolin-4-amine antagonists such as N-[3-(aminomethyl)cyclopentyl]-2-methyl-8-nitroquinolin-4-amine. Secondly, the development of more potent and selective N-[3-(aminomethyl)cyclopentyl]-2-methyl-8-nitroquinolin-4-amine antagonists may improve the efficacy and specificity of targeting N-[3-(aminomethyl)cyclopentyl]-2-methyl-8-nitroquinolin-4-amine signaling pathways. Thirdly, the combination of N-[3-(aminomethyl)cyclopentyl]-2-methyl-8-nitroquinolin-4-amine antagonists with other therapies, such as chemotherapy and immunotherapy, may enhance the therapeutic effects and overcome drug resistance. Finally, the use of N-[3-(aminomethyl)cyclopentyl]-2-methyl-8-nitroquinolin-4-amine in preclinical and clinical studies may lead to the development of novel therapeutic strategies for various diseases.
合成方法
The synthesis of N-[3-(aminomethyl)cyclopentyl]-2-methyl-8-nitroquinolin-4-amine involves several steps. The first step is the reaction of 3-(chloromethyl)cyclopentene with 2-methyl-8-nitroquinoline in the presence of a base to obtain 3-(aminomethyl)cyclopent-1-ene. The second step is the hydrogenation of 3-(aminomethyl)cyclopent-1-ene over a palladium catalyst to yield N-[3-(aminomethyl)cyclopentyl]-2-methyl-8-nitroquinolin-4-amine. This synthesis method has been optimized to achieve high yields and purity of the final product.
科学研究应用
N-[3-(aminomethyl)cyclopentyl]-2-methyl-8-nitroquinolin-4-amine has been widely used in scientific research as a N-[3-(aminomethyl)cyclopentyl]-2-methyl-8-nitroquinolin-4-amine antagonist. N-[3-(aminomethyl)cyclopentyl]-2-methyl-8-nitroquinolin-4-amine is a G protein-coupled receptor that binds to the chemokine CXCL12, and plays a crucial role in various physiological and pathological processes, including immune response, hematopoiesis, angiogenesis, and cancer metastasis. N-[3-(aminomethyl)cyclopentyl]-2-methyl-8-nitroquinolin-4-amine antagonists have been shown to inhibit cancer cell migration and invasion, and enhance the efficacy of chemotherapy and radiation therapy. N-[3-(aminomethyl)cyclopentyl]-2-methyl-8-nitroquinolin-4-amine has been used in various studies to investigate the role of N-[3-(aminomethyl)cyclopentyl]-2-methyl-8-nitroquinolin-4-amine in cancer progression and metastasis, as well as in other diseases such as HIV and cardiovascular diseases.
属性
IUPAC Name |
N-[3-(aminomethyl)cyclopentyl]-2-methyl-8-nitroquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-10-7-14(19-12-6-5-11(8-12)9-17)13-3-2-4-15(20(21)22)16(13)18-10/h2-4,7,11-12H,5-6,8-9,17H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGBKYJJSBFDBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)[N+](=O)[O-])NC3CCC(C3)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinolin-7-amine](/img/structure/B7429772.png)
![Ethyl 4-[(3-pyridin-3-ylpyrrolidine-1-carbonyl)amino]cyclohexane-1-carboxylate](/img/structure/B7429778.png)
![5-N-[(6-methoxy-1,3-benzothiazol-2-yl)methyl]-3-N,3-N-dimethyl-1H-1,2,4-triazole-3,5-diamine](/img/structure/B7429782.png)
![N-[4-(1-aminoethyl)phenyl]-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7429789.png)
![1-phenyl-6-[[(3R)-piperidin-3-yl]amino]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7429794.png)
![2-[3-(2-amino-2-oxoethyl)-3-hydroxypiperidin-1-yl]-N-(methylcarbamoyl)propanamide](/img/structure/B7429806.png)
![Ethyl 2-[2-(2,4-difluorophenyl)ethylcarbamoylamino]-3-methylimidazole-4-carboxylate](/img/structure/B7429822.png)
![2-[[(2R)-2-methoxy-2-phenylacetyl]amino]-N,N,2-trimethylpropanamide](/img/structure/B7429826.png)
![1-N-methyl-1-N-(3-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)cyclobutane-1,3-diamine](/img/structure/B7429831.png)
![2-[1-[2-(2,5-Dichlorophenyl)sulfinylethyl]-3-hydroxypiperidin-3-yl]acetamide](/img/structure/B7429843.png)

![2-Ethyl-1-[4-(2-piperazin-1-ylethyl)piperazin-1-yl]butan-1-one](/img/structure/B7429855.png)
![1-[2-[1-[(5-Cyclopropyl-2-methyl-1,2,4-triazol-3-yl)methylamino]ethyl]-4-fluorophenyl]piperidin-4-ol](/img/structure/B7429858.png)